Technical Guide: Synthesis and Characterization of 4-(4-Fluorostyryl)cinnoline
Technical Guide: Synthesis and Characterization of 4-(4-Fluorostyryl)cinnoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of a proposed synthetic route and characterization of the novel compound, 4-(4-Fluorostyryl)cinnoline. Cinnoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorostyryl moiety at the 4-position of the cinnoline core is hypothesized to modulate its biological activity, potentially leading to the development of new therapeutic agents. This guide details a plausible multi-step synthesis, provides hypothetical yet realistic characterization data for the synthesized compounds, and explores a potential biological signaling pathway that may be influenced by this class of molecules. All quantitative data is presented in structured tables, and experimental workflows and biological pathways are visualized using Graphviz diagrams.
Proposed Synthesis of 4-(4-Fluorostyryl)cinnoline
A feasible and efficient three-step synthetic pathway for 4-(4-Fluorostyryl)cinnoline has been designed, commencing with the commercially available 2-aminoacetophenone. The synthesis involves the formation of a 4-hydroxycinnoline intermediate, followed by chlorination to yield 4-chlorocinnoline, and culminates in a palladium-catalyzed Heck coupling reaction with 4-fluorostyrene.
Synthetic Workflow Diagram
Caption: Figure 1: Synthetic pathway for 4-(4-Fluorostyryl)cinnoline.
Experimental Protocols
Step 1: Synthesis of 4-Hydroxycinnoline
A solution of 2-aminoacetophenone (10.0 g, 74.0 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL) is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (5.6 g, 81.4 mmol) in water (15 mL) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature. The cold diazonium salt solution is then slowly added to a vigorously stirred solution of sodium hydroxide (15 g) in water (100 mL) at 0-5 °C. The resulting mixture is heated to 80-90 °C for 2 hours. After cooling to room temperature, the solution is acidified with concentrated hydrochloric acid to pH 2-3, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4-hydroxycinnoline as a yellow solid.
Step 2: Synthesis of 4-Chlorocinnoline
4-Hydroxycinnoline (5.0 g, 34.2 mmol) is added to phosphorus oxychloride (25 mL, 268 mmol), and the mixture is heated under reflux for 3 hours. The reaction mixture is then cooled to room temperature and poured slowly onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with cold water, and then dissolved in chloroform. The organic layer is washed with a saturated sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to afford 4-chlorocinnoline as a pale yellow solid.
Step 3: Synthesis of 4-(4-Fluorostyryl)cinnoline
To a solution of 4-chlorocinnoline (2.0 g, 12.1 mmol) in anhydrous N,N-dimethylformamide (40 mL) are added 4-fluorostyrene (1.9 g, 15.7 mmol), palladium(II) acetate (0.14 g, 0.61 mmol), tri(o-tolyl)phosphine (0.37 g, 1.21 mmol), and triethylamine (3.4 mL, 24.2 mmol). The reaction mixture is heated at 100 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 3:1) to give 4-(4-Fluorostyryl)cinnoline as a yellow solid.
Characterization Data
The following tables summarize the hypothetical, yet plausible, characterization data for the key intermediates and the final product.
Physical and Analytical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Yield (%) |
| 4-Hydroxycinnoline | C₈H₆N₂O | 146.15 | Yellow solid | 225-227 | 75 |
| 4-Chlorocinnoline | C₈H₅ClN₂ | 164.59 | Pale yellow solid | 135-137 | 82 |
| 4-(4-Fluorostyryl)cinnoline | C₁₆H₁₁FN₂ | 250.27 | Yellow solid | 178-180 | 65 |
Spectroscopic Data
| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | Mass Spec (EI) m/z (%) |
| 4-Hydroxycinnoline | 11.5 (s, 1H), 8.35 (d, J=8.4 Hz, 1H), 7.80-7.70 (m, 2H), 7.55 (t, J=7.6 Hz, 1H), 7.30 (s, 1H) | 175.2, 148.9, 140.1, 131.5, 129.8, 126.4, 125.1, 118.9, 110.2 | 146 (M+, 100), 118 (85), 91 (40) |
| 4-Chlorocinnoline | 8.95 (s, 1H), 8.40 (d, J=8.5 Hz, 1H), 8.25 (d, J=8.8 Hz, 1H), 7.90 (t, J=7.8 Hz, 1H), 7.75 (t, J=7.6 Hz, 1H) | 150.1, 147.5, 142.3, 133.2, 130.8, 129.5, 128.1, 121.7 | 164 (M+, 100), 129 (75), 102 (50) |
| 4-(4-Fluorostyryl)cinnoline | 8.80 (s, 1H), 8.30 (d, J=8.4 Hz, 1H), 8.15 (d, J=8.8 Hz, 1H), 7.95 (d, J=16.4 Hz, 1H), 7.85-7.75 (m, 2H), 7.65 (d, J=16.4 Hz, 1H), 7.55 (dd, J=8.6, 5.4 Hz, 2H), 7.10 (t, J=8.6 Hz, 2H) | 163.5 (d, J=248 Hz), 149.8, 146.2, 144.1, 136.5, 132.9 (d, J=3.3 Hz), 132.1, 130.5, 129.8, 128.9 (d, J=8.1 Hz), 127.5, 125.3, 122.1, 116.0 (d, J=21.7 Hz) | 250 (M+, 100), 221 (45), 129 (60) |
Elemental Analysis Data
| Compound | Calculated (%) | Found (%) |
| 4-Hydroxycinnoline | C: 65.75, H: 4.14, N: 19.17 | C: 65.71, H: 4.18, N: 19.21 |
| 4-Chlorocinnoline | C: 58.38, H: 3.06, N: 17.02 | C: 58.42, H: 3.03, N: 16.98 |
| 4-(4-Fluorostyryl)cinnoline | C: 76.79, H: 4.43, N: 11.19 | C: 76.75, H: 4.47, N: 11.23 |
Potential Biological Activity and Signaling Pathway
Cinnoline derivatives have been reported to exhibit a wide range of biological activities, with anticancer effects being one of the most prominent. Many heterocyclic compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently hyperactivated in various cancers. Inhibition of this pathway is a validated strategy for cancer therapy. It is plausible that 4-(4-Fluorostyryl)cinnoline could act as an inhibitor of one or more kinases within this pathway.
PI3K/Akt/mTOR Signaling Pathway Diagram
Caption: Figure 2: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
Conclusion
This technical guide outlines a robust and plausible synthetic route for the novel compound 4-(4-Fluorostyryl)cinnoline. The detailed experimental protocols and comprehensive, albeit hypothetical, characterization data provide a solid foundation for the practical synthesis and identification of this molecule. Furthermore, the exploration of its potential biological activity as an inhibitor of the PI3K/Akt/mTOR signaling pathway highlights its therapeutic potential and provides a rationale for further investigation in the context of drug discovery and development. This document serves as a valuable resource for researchers interested in the synthesis of novel cinnoline derivatives and the exploration of their pharmacological properties.
